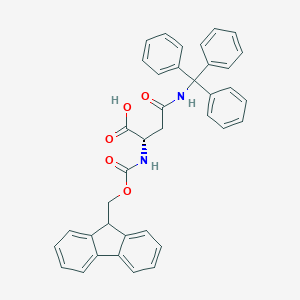

Fmoc-Asn(Trt)-OH

Overview

Description

Fmoc-Asn(Trt)-OH is a compound used in peptide synthesis. It prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It dissolves readily in all standard peptide synthesis reagents .

Synthesis Analysis

Fmoc-Asn(Trt)-OH is used in the synthesis of peptides. The Fmoc solid-phase peptide synthesis (SPPS) method is commonly used for peptide synthesis . A study on the esterification reaction process between Fmoc-Asn(Trt)-OH and Wang resin found that the connection efficiency was highest when using the HBTU/HOBt/DIEA method .Molecular Structure Analysis

The molecular formula of Fmoc-Asn(Trt)-OH is C38H32N2O5 . Its molecular weight is 596.7 g/mol .Chemical Reactions Analysis

Fmoc-Asn(Trt)-OH is used in peptide synthesis and prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .Physical And Chemical Properties Analysis

Fmoc-Asn(Trt)-OH is a white to yellowish powder . It has a melting point of 210 to 220°C . It is insoluble in water .Scientific Research Applications

Peptide Synthesis

Fmoc-Asn(Trt)-OH is commonly used in peptide synthesis . It is a pre-loaded resin for the synthesis of peptide acids containing a C-terminal asparagine amino-acid residue by Fmoc Solid Phase Peptide Synthesis (SPPS) .

2. Synthesis of Difficult and Long Peptides The Fmoc-Asn(Trt)-OH is ideal for the synthesis of difficult and long peptides . The polyethylene glycol (PEG) in the NovaSyn TG resin helps solvate the growing peptide chains and increase site isolation, thereby improving synthesis efficiency and peptide product quality .

High Diffusion Rates

The 90 μm beads of Fmoc-Asn(Trt)-OH have a narrow size distribution and high diffusion rates . This makes them ideally suited to the synthesis of serial and parallel peptides .

Excellent Swelling Properties

Fmoc-Asn(Trt)-OH exhibits excellent swelling properties across a wide range of solvents from toluene to water . This property is beneficial in peptide synthesis as it allows for better interaction between the reactants.

Functional Group Protection

Fmoc-Asn(Trt)-OH is used in peptide synthesis where the Fmoc group protects the amino group and the Trt group protects the side chain of Asn . These protecting groups can be selectively removed to carry out further reactions on the peptide chain.

Research and Development

Fmoc-Asn(Trt)-OH is used in research and development in the field of biochemistry and pharmaceuticals . It is used in the synthesis of various peptides for the study of their biological activity and potential therapeutic applications.

Mechanism of Action

Target of Action

Fmoc-Asn(Trt)-OH is a pre-loaded resin used in the synthesis of peptide acids . Its primary target is the peptide chain that is being synthesized . The compound plays a crucial role in adding the asparagine amino acid residue to the C-terminal of the peptide chain .

Mode of Action

Fmoc-Asn(Trt)-OH interacts with its target through a process known as Fmoc solid-phase peptide synthesis . The compound is attached to a polyethylene glycol-polystyrene (PEG-PS) copolymer resin . The peptide synthesis occurs at the ends of the PEG chains, which have been functionalized with a trifluoroacetic acid (TFA)-labile Wang-type linker .

Biochemical Pathways

The biochemical pathway involved in the action of Fmoc-Asn(Trt)-OH is the peptide synthesis pathway . The compound aids in the elongation of the peptide chain by adding the asparagine amino acid residue to the C-terminal of the peptide . This process is facilitated by the PEG chains of the resin, which solvate the growing peptide chains and increase site isolation, thereby improving synthesis efficiency and peptide product quality .

Pharmacokinetics

The compound’s properties that impact its bioavailability in the context of peptide synthesis include its loading capacity on the resin and its solubility in dimethylformamide (dmf) .

Result of Action

The result of Fmoc-Asn(Trt)-OH’s action is the successful addition of the asparagine amino acid residue to the C-terminal of the peptide chain . This contributes to the synthesis of the desired peptide with high efficiency and quality .

Action Environment

The action of Fmoc-Asn(Trt)-OH can be influenced by environmental factors such as temperature and solvent conditions . The compound is typically stored at 2-8°C . Its swelling properties and diffusion rates are excellent across a wide range of solvents from toluene to water, making it ideally suited to the synthesis of serial and parallel peptides .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348710 | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asn(Trt)-OH | |

CAS RN |

132388-59-1 | |

| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Asn(Trt)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

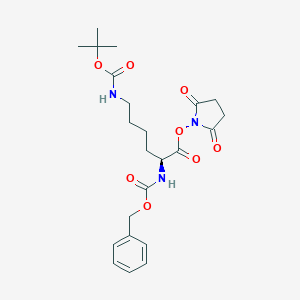

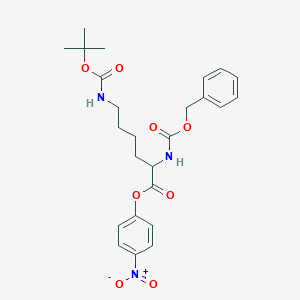

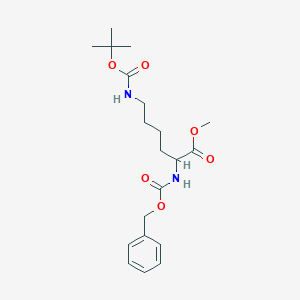

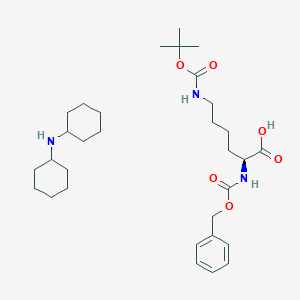

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.